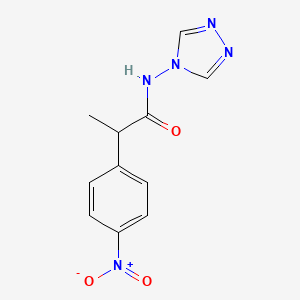
3,3'-(3-pyridinylmethylene)bis(2-methyl-1H-indole)
Übersicht
Beschreibung
3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) is a chemical compound with the molecular formula C24H21N3 . It is a derivative of indole, a heterocyclic aromatic organic compound, and pyridine, a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) consists of two indole rings connected by a pyridinylmethylene bridge . The average mass of the molecule is 351.444 Da, and the monoisotopic mass is 351.173553 Da .Physical And Chemical Properties Analysis
The melting point of 3,3’-(3-pyridinylmethylene)bis(2-methyl-1H-indole) is 152-155 °C (decomp), and the predicted boiling point is 591.7±45.0 °C. The predicted density of the compound is 1.289±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Anticancer Potential: “2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole” has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits cancer cell growth and induces apoptosis (programmed cell death) in certain cancer cell lines . Researchers are exploring its mechanism of action and evaluating its efficacy against specific cancer types.
Biological Activity
Interaction with Human Serum Albumin: This compound, along with its derivatives, has been studied for its binding affinity to human serum albumin (HSA). Understanding such interactions is crucial for drug delivery and pharmacokinetics. The plant hormone indole-3-acetic acid (IAA) and its derivatives, including our compound of interest, have shown promise as pro-drugs in cancer therapy .
Organic Synthesis
Fischer Indole Synthesis: Researchers have employed the Fischer indole synthesis to prepare optically active cyclohexanone derivatives, including our compound. This synthetic route involves the reaction of phenylhydrazine hydrochloride with the corresponding ketone, leading to tricyclic indole structures. Further transformations can yield related compounds with potential applications .
Pharmacological Studies
Effects on Hepatocellular Carcinoma Cells: Studies have investigated the effects of our compound on human hepatocellular carcinoma (HCC) cells and their resistant variants. Notably, it exhibited stronger growth inhibition in resistant cells compared to parent cells. Researchers are keen on unraveling its specific targets and mechanisms of action .
Materials Science
Luminescent Properties: Certain indole derivatives, including our compound, exhibit interesting luminescent properties. These properties make them potential candidates for optoelectronic devices, sensors, and imaging applications. Researchers are investigating their behavior in different environments and matrices.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The nature of these interactions and the resulting changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Eigenschaften
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-15-22(18-9-3-5-11-20(18)26-15)24(17-8-7-13-25-14-17)23-16(2)27-21-12-6-4-10-19(21)23/h3-14,24,26-27H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCKEKXFOFHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)azepane oxalate](/img/structure/B4075062.png)
![N-allyl-N-[2-(2-iodo-4-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075075.png)

![N-allyl-N-[2-(2-isopropoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075077.png)
![7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4075084.png)
![2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-N-(3,5-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4075086.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(2,3-dimethylbenzene) - ethanedioic acid (1:1)](/img/structure/B4075094.png)


![(4-ethoxyphenyl)[4-(3-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075107.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075110.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine](/img/structure/B4075111.png)